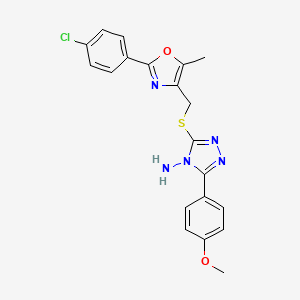

3-(((2-(4-氯苯基)-5-甲基恶唑-4-基)甲基)硫代)-5-(4-甲氧基苯基)-4H-1,2,4-三唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

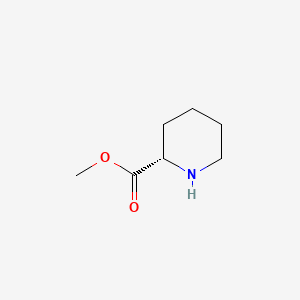

The compound of interest, 3-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine, is a heterocyclic compound that appears to be derived from a class of triazole derivatives. These derivatives have been the subject of research due to their potential biological activities. The compound is closely related to those studied in the provided papers, which focus on the synthesis and characterization of similar triazole derivatives and their biological activities, such as lipase and α-glucosidase inhibition .

Synthesis Analysis

The synthesis of related triazole derivatives begins with 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as the starting compound. This is then used to create a series of thiosemicarbazides and oxadiazole-thiones. Further cyclization and aminomethylation reactions yield a variety of Mannich bases. These synthetic pathways are characterized by their use of IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of a similar compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, has been determined using X-ray diffraction techniques. The triazole ring in this compound exhibits significant dihedral angles with the phenyl rings, indicating a non-planar structure. The molecular structure has also been optimized using density functional theory (DFT) at the B3LYP/6-31 G(d, p) level, which provides a theoretical confirmation of the molecular geometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these triazole derivatives include cyclization and aminomethylation. Cyclization reactions are crucial for the formation of the triazole ring system, while aminomethylation introduces Mannich bases into the structure. These reactions are carefully controlled to produce the desired derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural characterization. The presence of hydrogen bonding, as seen in the related compound through N–H…N and C–H…N interactions, suggests a propensity for these molecules to form networks and exhibit solid-state stability. The dihedral angles between rings influence the molecular conformation, which can affect the biological activity of these compounds. The lipase and α-glucosidase inhibition activities of these compounds are quantified using IC50 values, indicating their potency as inhibitors .

科学研究应用

反应性和合成

对 1,2,4-三唑衍生物的研究(包括与指定化合物相似的化合物)突出了它们在合成生物活性物质中的显着反应性和实用性。这些化合物因其抗氧化和抗自由基活性而被比作半胱氨酸等生物氨基酸,尤其是在暴露于高辐射剂量的患者中。它们的合成及其药理活性探索为开发治疗活性化合物提供了新的机会(Kaplaushenko, 2019)。

工业应用

1,2,4-三唑衍生物已在精细有机合成工业中得到广泛应用,在生产农产品、药品、染料、高能材料和防腐添加剂方面发挥着关键作用。它们的用途还包括生产分析和浮选试剂、耐热聚合物和具有荧光性质的产品,展示了它们在不同领域的广泛用途(Nazarov et al., 2021)。

生物学和药理学活性

大量研究记录了 1,2,4-三唑衍生物的生物学和药理学活性,包括抗菌、抗真菌、抗氧化和抗炎作用。这些化合物的治疗潜力基于它们的结构变异,为新药开发和化学建模提供了有希望的方向,以增强生物活性(Ohloblina, 2022)。

环境相互作用

三唑衍生物的环境归宿和相互作用,包括其降解和持久性的各个方面,也一直是研究的主题。研究评估了它们对土壤和矿物的吸附,强调了了解其环境行为对于有效管理和减轻潜在环境影响的重要性(Werner et al., 2012)。

属性

IUPAC Name |

3-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O2S/c1-12-17(23-19(28-12)14-3-7-15(21)8-4-14)11-29-20-25-24-18(26(20)22)13-5-9-16(27-2)10-6-13/h3-10H,11,22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCBQVQALFYGOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NN=C(N3N)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)

![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)

![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)

![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)

![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)